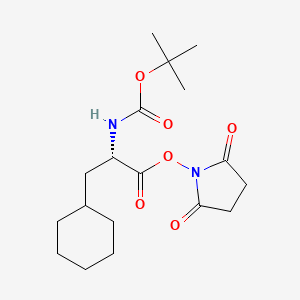

(R)-Phenprocoumon

Overview

Description

Synthesis Analysis

The synthesis of ®-Phenprocoumon involves several steps, including the condensation of 4-hydroxycoumarin with benzaldehyde to form the intermediate 4-hydroxy-3-(benzylidene)coumarin . Subsequent reduction of this intermediate yields ®-Phenprocoumon. The process is well-documented in the literature .

Scientific Research Applications

Enantioselective Analysis : A method was developed for quantifying (R)- and (S)-phenprocoumon in human plasma using enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry. This method is crucial for clinical studies investigating genetic influences on phenprocoumon metabolism (Kammerer et al., 2004).

Pharmacodynamics and Kinetics : Research has shown that the S (−) enantiomer of phenprocoumon is more potent as an anticoagulant than the R (+) enantiomer. This is important for understanding the differential effects of each enantiomer (Jahnchen et al., 1976).

Metabolite Analysis : The synthesis and analysis of phenprocoumon and its monohydroxylated derivatives have been conducted, providing insights into the drug's metabolic pathways and potential for unique identification (Pohl et al., 1975).

Genetic Associations : A study found an association between PPARA gene polymorphisms and phenprocoumon dose variability, suggesting genetic factors play a role in individual responses to the drug (Botton et al., 2015).

Metabolic Fate in Humans : Research into the metabolic fate of phenprocoumon in humans identified the drug's primary metabolites and their stereoselective formation, providing insights into its biotransformation (Toon et al., 1985).

Stereospecific Pharmacokinetics : A study on the stereospecific pharmacokinetics of phenprocoumon metabolites in human plasma confirmed the minor role of CYP2C9 in 4′-hydroxy-PPC formation and the effect of CYP2C9 genotype on (S)-6- and (S)-7-hydroxy-PPC (Kammerer et al., 2005).

Future Directions

properties

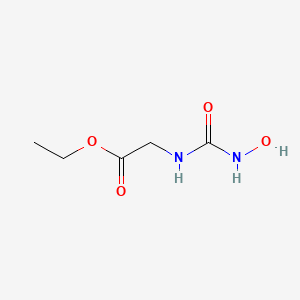

IUPAC Name |

4-hydroxy-3-[(1R)-1-phenylpropyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDAYGNAKTZFIW-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975409 | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5999-27-9 | |

| Record name | Phenprocoumon, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005999279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-(1-phenylpropyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENPROCOUMON, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y513Q74WCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

![4-Methoxy-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B583085.png)